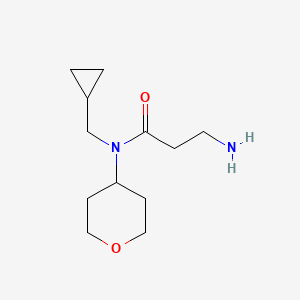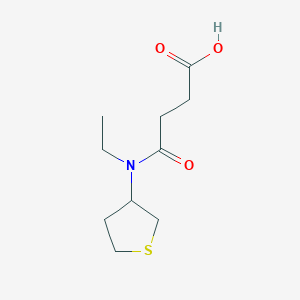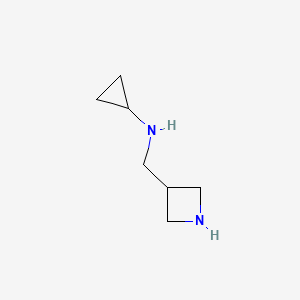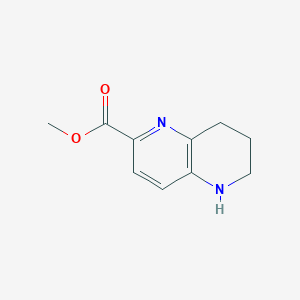![molecular formula C9H20N2O B1491582 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol CAS No. 1249390-23-5](/img/structure/B1491582.png)
1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol
Übersicht
Beschreibung
1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kohlenhydratanalyse
“1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol” kann für die empfindliche Analyse von Kohlenhydraten verwendet werden. Die Verbindung kann an der reduktiven Alkylierung der Carbonylgruppe von Kohlenhydraten beteiligt sein, was für die Verbesserung der Nachweisgrenze von Kohlenhydraten in chromatographischen und massenspektrometrischen Techniken unerlässlich ist .
Glykanprofiling
Diese Verbindung kann als multifunktionelles Oligosaccharid-Label für das Glykanprofiling dienen. Es kann verwendet werden, um N-Glykane aus Glykoproteinen zu markieren, was die Identifizierung und das Profiling von Glykanen unter Verwendung von Techniken wie LC-ESI-ToF und MALDI-ToF-Massenspektrometrie unterstützt .
Empfindlichkeitssteigerung der Massenspektrometrie
In der Massenspektrometrie, insbesondere in der Elektrospray-Ionisation-Flugzeit (ESI-ToF) MS, kann „this compound“ verwendet werden, um die Ionisierungseffizienz zu verbessern. Dies führt zu einer besseren Empfindlichkeit und Detektion von N-Glykanen, selbst bei geringer Häufigkeit .
Fluoreszenzmarkierung
Die Verbindung kann als Fluoreszenzlabel für die chromatographische Analyse dienen. Sie kann verwendet werden, um N-Glykane durch reduktive Aminierung zu funktionalisieren, was ein häufiger Schritt bei der chromatographischen Analyse von Glykanen ist .
Synthese von ionischen Flüssigkeiten
Sie kann zu Imidazoliumsalzen synthetisiert werden, die eine Art von ionischer Flüssigkeit sind. Diese ionischen Flüssigkeiten haben verschiedene Anwendungen, darunter, aber nicht beschränkt auf, die Verwendung als Lösungsmittel und Katalysatoren in chemischen Reaktionen .
Protein-Protein-Interaktionsstudien
Aufgrund seiner Fähigkeit, Glykane zu markieren, kann „this compound“ bei der Untersuchung von Protein-Protein-Interaktionen eine wichtige Rolle spielen. Glykane auf der Oberfläche von Glykoproteinen sind für diese Interaktionen entscheidend, und das Verständnis ihrer Struktur ist entscheidend für das Verständnis von Glykoproteinfunktionen .
Wirkmechanismus
Target of action
Amines, such as “1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol”, can interact with a variety of biological targets. They often serve as ligands for receptors or enzymes, particularly those involved in neurotransmission .
Mode of action
The specific mode of action would depend on the target. For example, if the compound were to interact with a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of the cyclohexanol group could influence the compound’s lipophilicity, potentially affecting its ability to cross cell membranes .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Amines are involved in many biological processes, including the synthesis and degradation of proteins, neurotransmitters, and other key molecules .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its size, charge, lipophilicity, and the presence of functional groups. For instance, the amino groups might undergo metabolism via processes such as acetylation or methylation .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways involved. For example, if the compound were to act on neurotransmitter receptors, it might affect neuronal signaling and potentially influence behavior or cognition .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and, consequently, its ability to interact with targets could be affected by pH .
Biochemische Analyse
Biochemical Properties
1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can alter the enzyme’s conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been associated with sustained changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it may exhibit toxic effects, including cellular apoptosis and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate amino acid and lipid metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments.
Eigenschaften
IUPAC Name |
1-[(2-aminoethylamino)methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-6-7-11-8-9(12)4-2-1-3-5-9/h11-12H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXNVIWVZROYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491509.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491510.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1491512.png)

![7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491516.png)


